2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE
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Overview
Description
2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE is a complex organic compound that features a pyrazole ring, a nitrobenzoate ester, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the chlorinated pyrazole with hydrazine hydrate.
Esterification: The final step involves the esterification of the hydrazone with 4-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the hydrazone linkage.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole N-oxides or hydrazone oxides.
Reduction: Conversion of the nitro group to an amine, yielding 2-[(E)-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-aminobenzoate.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors. The hydrazone linkage and nitro group may play crucial roles in its bioactivity, potentially through redox reactions or covalent binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-NITROBENZOATE is unique due to its combination of a pyrazole ring, a nitrobenzoate ester, and a hydrazone linkage. This structural complexity provides it with diverse chemical reactivity and potential for various applications.
Properties
Molecular Formula |
C19H14ClN5O5 |
---|---|
Molecular Weight |
427.8g/mol |
IUPAC Name |
[2-[(E)-[(4-chloro-2-methylpyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C19H14ClN5O5/c1-24-17(15(20)11-22-24)18(26)23-21-10-13-4-2-3-5-16(13)30-19(27)12-6-8-14(9-7-12)25(28)29/h2-11H,1H3,(H,23,26)/b21-10+ |
InChI Key |
NWODRFLMMSEKCU-UFFVCSGVSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CN1C(=C(C=N1)Cl)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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